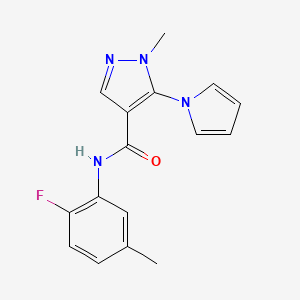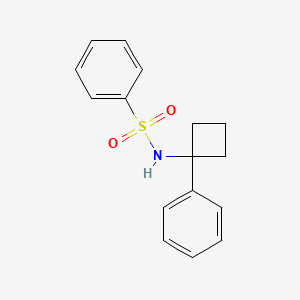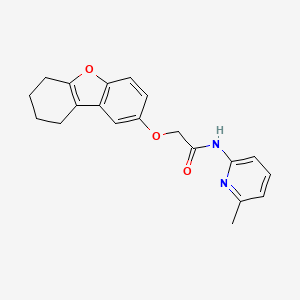
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPP is a pyrazole derivative that has been shown to possess potent analgesic, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide exerts its pharmacological effects by binding to specific receptors or enzymes in the body. In the case of pain management and inflammation, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide inhibits the activity of the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
In the case of cancer treatment, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also inhibits the growth and proliferation of cancer cells by inhibiting the activity of various enzymes such as topoisomerase II and HDAC.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess potent analgesic, anti-inflammatory, and anti-cancer properties. In preclinical studies, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has several advantages for lab experiments, such as its potent pharmacological effects and its ability to selectively bind to specific receptors or enzymes in the body. However, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide. One of the potential applications of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is in the development of novel analgesic and anti-inflammatory drugs. Another potential application is in the development of novel anti-cancer drugs. Further research is needed to elucidate the exact mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide and to optimize its pharmacological properties for therapeutic applications.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the reaction of 2-fluoro-5-methylphenylhydrazine with 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer treatment. In the field of pain management, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess potent analgesic properties by inhibiting the activity of the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
In the field of cancer treatment, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various enzymes such as topoisomerase II and HDAC (histone deacetylase).
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-11-5-6-13(17)14(9-11)19-15(22)12-10-18-20(2)16(12)21-7-3-4-8-21/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZAVDEHQZTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7497334.png)

![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
![N,N,1,3-tetramethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7497381.png)


![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)
